(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Description
The compound "(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione" is a highly complex polycyclic organic molecule characterized by:
- Pentacyclic framework: A fused five-ring system with bridgehead oxygen atoms (5,18-dioxa).
- Functional groups: Five hydroxyl (-OH), two ketone (-C=O), and three methyl (-CH₃) groups.
- Stereochemistry: Ten stereocenters (R/S configurations) critical to its 3D structure and bioactivity. Spectral data for analogous compounds are often cataloged in resources like Tables of Spectral Data for Structure Determination of Organic Compounds .
Properties
IUPAC Name |
(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12?,13+,14-,15-,17-,18+,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-CXKYBQEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45C2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bruceine D is primarily obtained through extraction from the seeds of Brucea javanica. The extraction process involves the use of organic solvents to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify Bruceine D .
Industrial Production Methods
In industrial settings, the production of Bruceine D involves large-scale extraction and purification processes. The seeds of Brucea javanica are harvested and processed to obtain the crude extract. This extract is then purified using advanced chromatographic methods to isolate Bruceine D in high purity .
Chemical Reactions Analysis
Types of Reactions
Bruceine D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize Bruceine D.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Bruceine D.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the Bruceine D molecule
Major Products
The major products formed from these reactions include various derivatives of Bruceine D, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Research indicates that this compound exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features can possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or preservatives .
- Antioxidant Properties : The presence of hydroxyl groups is often associated with antioxidant activity. Compounds like this one may help in scavenging free radicals and reducing oxidative stress in biological systems .
Pharmaceutical Applications
Due to its unique structure and biological activities:
- Drug Development : The compound could serve as a lead structure for synthesizing new therapeutic agents aimed at treating infections or diseases caused by oxidative stress .
- Natural Products Chemistry : It is of interest in the field of natural products for its potential role as a bioactive compound derived from plants or fungi .
Case Studies
Several studies highlight the practical applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of structurally similar compounds against resistant bacterial strains. The results indicated promising activity that warrants further investigation into this specific compound's potential .
- Antioxidant Research : Research focused on the antioxidant capacity of polyhydroxylated compounds demonstrated that they could significantly reduce lipid peroxidation in vitro. This supports the hypothesis that our compound may exhibit similar protective effects .
- Pharmaceutical Formulation : Investigations into the formulation of drug delivery systems utilizing compounds with pentacyclic structures revealed enhanced bioavailability and targeted delivery capabilities .
Mechanism of Action
Bruceine D exerts its effects through multiple molecular targets and pathways. Some of the key mechanisms include:
Induction of Apoptosis: Bruceine D induces apoptosis in cancer cells by activating the mitochondrial pathway and increasing the levels of reactive oxygen species
Inhibition of Cell Proliferation: The compound inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
Anti-inflammatory Effects: Bruceine D reduces inflammation by inhibiting the NF-κB signaling pathway and decreasing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include polyhydroxy pentacyclic triterpenoids and macrocyclic ethers. Below is a comparative analysis:
Table 1: Structural and Physical Properties Comparison
Key Observations:
- The target compound’s five hydroxyl groups enhance hydrophilicity compared to betulinic acid but reduce solubility relative to hexacyclic esters with phenyl groups .
Spectral Data and Structural Elucidation
Spectral comparisons rely on databases like the CRC Handbook of Chemistry and Physics and Tables of Spectral Data :
- IR Spectroscopy: The O-H stretching (3200–3600 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) bands align with polyhydroxy ketones. Differences in peak splitting due to stereochemistry are notable .
- NMR : The pentacyclic framework produces distinct ¹³C NMR signals for bridgehead carbons (δ 90–110 ppm), while methyl groups resonate at δ 0.8–1.5 ppm .
Thermodynamic and Environmental Data
- Thermodynamic Stability: The DIPPR database notes that polyhydroxy compounds with fused rings exhibit high thermal stability (decomposition >200°C) .
- Environmental Impact: No direct data exists in the Toxics Release Inventory, but methyl and hydroxyl groups suggest moderate biodegradability .
Biological Activity
Chemical Structure and Properties
Yadanziolide C features a unique pentacyclic structure characterized by multiple hydroxyl groups and methyl substitutions. The detailed IUPAC name highlights its intricate stereochemistry:
- IUPAC Name : (1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
- Molecular Formula : C20H26O9
- Molecular Weight : 394.42 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H26O9 |
| Molecular Weight | 394.42 g/mol |
| Solubility | Soluble in ethanol; slightly soluble in water |
| Melting Point | Not specified |
Antioxidant Properties
Yadanziolide C exhibits potent antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cell lines. This property is crucial for preventing cellular damage associated with aging and chronic diseases.
Anti-inflammatory Effects
Research indicates that Yadanziolide C can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis and other autoimmune diseases.
Anticancer Activity
Yadanziolide C has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. The compound's ability to inhibit cell proliferation was observed in breast cancer and colon cancer models.
Neuroprotective Effects
Recent studies suggest that Yadanziolide C may offer neuroprotective benefits by enhancing neuronal survival under oxidative stress conditions. It appears to modulate pathways involved in neuroinflammation and neuronal apoptosis.
The biological activities of Yadanziolide C can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory mediators.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is observed in cancer cells.
Table 2: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | 1 |
| Anti-inflammatory | NF-kB inhibition | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neuroinflammation |
Case Study 1: Antioxidant Efficacy
A study conducted on human fibroblast cells treated with Yadanziolide C showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated a dose-dependent response with maximum efficacy at a concentration of 25 µM.
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis induced by collagen injection, administration of Yadanziolide C resulted in decreased joint swelling and reduced levels of inflammatory cytokines in serum samples.
Case Study 3: Cancer Cell Line Studies
In vitro assays using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with Yadanziolide C at concentrations ranging from 10 to 50 µM led to significant reductions in cell viability and increased apoptosis rates.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this compound given its complex stereochemistry and polycyclic framework?
- Methodological Answer : Retrosynthetic analysis should prioritize disconnecting the pentacyclic core into simpler bicyclic precursors. Computational tools like quantum chemical calculations (e.g., DFT) can predict feasible pathways and stereochemical outcomes by evaluating transition-state energies and intermediate stability. Reaction optimization should employ Design of Experiments (DoE) to balance competing factors like hydroxyl group reactivity and steric hindrance . For real-time monitoring, inline spectroscopic techniques (e.g., FTIR, Raman) can track intermediates and adjust conditions dynamically .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving absolute stereochemistry, particularly for chiral centers in the pentacyclic system . Complementary NMR techniques (e.g., NOESY, J-coupling analysis) can validate spatial relationships between substituents. High-resolution mass spectrometry (HRMS) and polarimetry further corroborate molecular weight and optical activity .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- Methodological Answer : Reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) quantifies purity, while stability studies should use accelerated degradation tests (e.g., thermal stress, pH variations). Mass spectrometric fragmentation patterns and tandem MS (MS/MS) identify degradation products. Solubility profiles in polar/nonpolar solvents guide formulation for biological assays .
Advanced Research Questions
Q. How can computational modeling address contradictions between predicted and observed reaction outcomes during synthesis?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state approximations. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations refine energy barriers, while machine learning models trained on experimental datasets improve pathway predictions. Iterative validation—comparing computed vs. observed NMR shifts or reaction yields—helps recalibrate parameters .
Q. What strategies mitigate challenges in regioselective functionalization of the compound’s hydroxyl groups?
- Methodological Answer : Protecting group strategies (e.g., silyl ethers for primary hydroxyls, acetals for vicinal diols) enable selective modification. Kinetic isotopic effect (KIE) studies and Hammett linear free-energy relationships (LFERs) identify electronic influences on reactivity. Computational electrostatic potential maps pinpoint nucleophilic/electrophilic sites for targeted derivatization .
Q. How can AI-driven platforms optimize multi-step synthesis routes while minimizing side reactions?
- Methodological Answer : AI tools like reaction pathway generators (e.g., ASKCOS) propose routes using known reaction rules, while Monte Carlo tree search algorithms prioritize high-yield pathways. Integration with robotic flow reactors enables autonomous optimization of temperature, residence time, and catalyst loading. Real-time feedback from inline analytics adjusts parameters to suppress byproduct formation .
Q. What advanced spectroscopic methods resolve ambiguities in the compound’s dynamic conformational behavior?
- Methodological Answer : Variable-temperature NMR (VT-NMR) and dynamic nuclear polarization (DNP) enhance sensitivity for detecting transient conformers. Molecular dynamics (MD) simulations paired with nuclear Overhauser effect (NOE) data model ring-flipping or torsional motions in the pentacyclic framework. Cryo-electron microscopy (cryo-EM) at sub-Ångström resolution may reveal conformational states in solid matrices .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions of reactivity and experimental results?
- Methodological Answer :
Validate Input Parameters : Ensure computational models include solvent dielectric constants, counterion effects, and explicit hydrogen bonding.
Benchmark Against Reference Data : Compare predicted vs. experimentally observed pKa values or redox potentials from databases like NIST .
Cross-Method Verification : Use multiple computational methods (e.g., DFT vs. MP2) to assess convergence.
Error Analysis : Quantify uncertainties in computational approximations (e.g., basis set limitations) and experimental measurements (e.g., ±2% yield variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
